5,6-diethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Description
Properties
Molecular Formula |
C13H14N4S |
|---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
5,6-diethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C13H14N4S/c1-3-8-6-5-7-9-10-12(14-13(18)16-15-10)17(4-2)11(8)9/h5-7H,3-4H2,1-2H3,(H,14,16,18) |
InChI Key |
XQPRMQSNMAIGGU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=NNC(=S)N=C3N2CC |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reflux of Isatin Derivatives with Semicarbazide/Thiosemicarbazide
A notable method involves the reaction of isatin derivatives with semicarbazide or thiosemicarbazide in aqueous media, catalyzed by sulfamic acid (SA), which acts as a green catalyst. This approach is environmentally friendly, avoids organic solvents, and allows for high yields.
This method emphasizes the use of water as a solvent, aligning with green chemistry principles, and the catalyst's recyclability enhances sustainability.
Alkylation and Functionalization with Ethyl Groups
To introduce diethyl groups at positions 5 and 6, alkylation strategies are employed:
- Reagents: Ethyl halides (e.g., ethyl bromide or ethyl chloride)
- Conditions: Base-promoted alkylation under reflux, often in polar aprotic solvents like acetonitrile or ethanol, with potassium carbonate or sodium hydride as bases.
Heterocyclic core + Ethyl bromide + K2CO3 in ethanol → 5,6-diethyl derivative
The reaction proceeds via nucleophilic substitution at the heterocyclic nitrogen or carbon centers, facilitated by the base.
Cyclization with Precursors to Form the Triazinoindole Core
The core heterocycle formation involves cyclization of suitable precursors such as hydrazines, isatins, or their derivatives:
- Method: Condensation of hydrazines with ketones or aldehydes, followed by oxidative cyclization.
- Catalysts: Recyclable acids (e.g., sulfamic acid) or metal catalysts under mild conditions.
- Reaction Conditions: Reflux in water or ethanol, with reaction times ranging from 60 to 80 minutes.
Thiol Functionalization
The introduction of the thiol group at the 3-position involves nucleophilic substitution or addition of thiol groups to electrophilic centers:
- Reagents: Thiourea derivatives, thiolating agents like hydrogen sulfide or Lawesson's reagent.
- Conditions: Reflux in aqueous or alcoholic media, sometimes under inert atmosphere to prevent oxidation.
Data Tables Summarizing Preparation Conditions
| Method | Reagents | Catalyst | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| A | Isatin + Semicarbazide/Thiosemicarbazide | Sulfamic acid | Water | 100°C | 2-3 hours | 86-92 | Environmentally benign, recyclable catalyst |
| B | Heterocyclic core + Ethyl halide | K2CO3 | Ethanol | Reflux | 1-2 hours | 84-88 | Alkylation step |
| C | Hydrazine derivatives + Precursors | Acid catalyst | Water/Ethanol | 80°C | 1 hour | 85-90 | Core formation |
| D | Thiolating agents | Metal catalysts | Alcoholic solvents | Reflux | 1-2 hours | 80-85 | Functionalization at C-3 |
Research Findings and Notable Advances
- Green Synthesis: The use of water as a solvent and recyclable sulfamic acid catalyst significantly reduces environmental impact, as demonstrated in recent studies (e.g., Gantaa et al., 2015).
- High Yields and Mild Conditions: Reflux conditions in aqueous media facilitate high-yield synthesis with minimal by-products.
- Catalyst Recycling: The sulfamic acid catalyst can be reused multiple cycles without significant loss of activity, supporting sustainable manufacturing.
- Functional Group Tolerance: The methods accommodate various substituents, enabling the synthesis of derivatives with tailored properties.
Chemical Reactions Analysis
Oxidation
The thiol (-SH) group is prone to oxidation:
-
Sulfoxide/sulfone formation : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) oxidize the thiol to sulfoxide or sulfone derivatives.
-
Mechanism : Oxidation alters the redox state, potentially affecting bioactivity (e.g., iron chelation).
Reduction
Reduction of the thiol group:
-
Sulfide formation : Reducing agents like sodium borohydride (NaBH4) convert the thiol to a sulfide (-S-).
-
Implications : Reduces reactivity in nucleophilic substitution but may alter biological activity.
Substitution Reactions
The thiol group undergoes nucleophilic substitution:
-
Alkylation : Reaction with ethyl halides or benzyl halides introduces alkyl groups (e.g., ethyl) .
-
Acyl substitution : Acyl chlorides or anhydrides replace the thiol proton, forming derivatives like acetylthio groups .
Specific Reactions and Conditions
Spectroscopic and Structural Insights
NMR data for analogous triazinoindole derivatives reveal:
-
¹H-NMR : Broad singlets (exchangeable with D₂O) for NH protons .
-
MS : Molecular weight and fragmentation patterns consistent with the heterocyclic core .
Challenges and Considerations
-
Stability : Thiol groups are reactive, requiring controlled reaction conditions.
-
Scalability : Industrial production would require optimized yields and purity.
Scientific Research Applications
5,6-diethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5,6-diethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its ability to chelate iron ions. This chelation disrupts iron homeostasis in cells, leading to cell cycle arrest and apoptosis, particularly in cancer cells . The compound selectively binds to ferrous ions, and the addition of ferrous ions can abolish its cytotoxicity . This indicates that its anticancer activity is closely related to its iron-chelating properties.
Comparison with Similar Compounds
Triazinoindole derivatives share a common core structure but vary in substituents, which critically influence their physicochemical and biological properties. Below is a systematic comparison:
Structural Modifications and Substituent Effects
Key Observations :
- Bioactivity : Benzyl and bromo derivatives exhibit superior antileishmanial and antimicrobial activities, likely due to enhanced electron-withdrawing effects or steric interactions.
- Synthetic Flexibility : Alkylation (e.g., allyl, benzyl) at the 5-position is achievable via nucleophilic substitution with bromoacetamides or other electrophiles.
Physicochemical Properties
- Solubility: Thiol-containing derivatives exhibit poor aqueous solubility but improved solubility in DMSO or ethanol.
- Thermal Stability: Melting points range widely (e.g., 239–360°C), with higher values observed for fused-ring systems (e.g., quinoxaline hybrids).
Biological Activity
5,6-Diethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of triazinoindoles, which have been shown to exhibit various pharmacological effects, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 258.34 g/mol. The structure features a triazine ring fused with an indole moiety and a thiol group that contributes to its biological activity.
Antifungal Activity
Recent studies have highlighted the antifungal potential of triazinoindole derivatives. In particular, compounds containing the thioether moiety have shown promising antifungal activity against various strains:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values as low as 2 µg/mL against Candida albicans and Candida tropicalis, indicating strong antifungal properties .
- Inhibition Zones : In vitro tests demonstrated inhibition zones ranging from 11–15 mm against Gram-negative bacteria, showcasing moderate antibacterial activity as well .
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against several pathogenic strains:
| Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Klebsiella pneumoniae | 250 | 12 |
| Escherichia coli | 250 | 11 |
| Pseudomonas aeruginosa | 250 | 13 |
The compound's activity against these pathogens suggests its potential as a therapeutic agent in treating bacterial infections .
Anticancer Activity
The anticancer properties of triazinoindoles have also been explored. Some derivatives have shown inhibitory effects on angiogenesis markers such as VEGF and MMP-9 in breast cancer cell lines . The presence of the thiol group is believed to enhance the interaction with cellular targets due to increased lipophilicity and modulation of electron density in the triazine ring .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazinoindoles. Modifications at specific positions on the indole or triazine rings can significantly impact their efficacy:
- Electron-donating groups : The introduction of electron-rich substituents can enhance biological activity by improving solubility and interaction with target sites.
- Thiol group : The presence of the thiol group has been linked to increased antimicrobial activity due to its role in enhancing membrane permeability and interaction with macromolecular targets .
Case Studies
Several studies have focused on synthesizing and evaluating new derivatives based on the triazinoindole scaffold:
- Synthesis of Thioether Derivatives : A study reported successful synthesis of thioether derivatives from halogenated aromatic amines and thiophenol. These compounds showed enhanced antifungal activity compared to their parent structures .
- Antimicrobial Evaluation : Another research effort synthesized various indole analogues containing triazole and thiazole systems. These compounds were tested for their antimicrobial and antioxidant activities, revealing promising results against multiple pathogens .
Q & A
Q. What are the standard synthetic routes for 5,6-diethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol?
The core structure is synthesized via condensation of substituted isatin derivatives (e.g., 5,6-diethylisatin) with thiosemicarbazide in aqueous potassium carbonate under reflux. Subsequent alkylation steps introduce the diethyl groups at positions 5 and 6. Microwave irradiation can accelerate cyclization, reducing reaction times from hours to minutes while maintaining yields >90% .
Q. How is structural confirmation performed for this compound?
Confirmatory methods include:
- Elemental analysis (C, H, N, S) to validate stoichiometry.
- FT-IR spectroscopy to identify thiol (-SH) stretching (~2550 cm⁻¹) and triazine ring vibrations (1560–1600 cm⁻¹).
- ¹H/¹³C NMR for substituent assignment: the ethyl groups at positions 5/6 show characteristic triplet/multiplet patterns (δ 1.2–1.5 ppm for CH₃, δ 3.8–4.2 ppm for CH₂), while the indole and triazine protons resonate at δ 7.1–8.3 ppm .
Q. What in vitro assays are used for preliminary antifungal evaluation?
Antifungal activity is assessed against Candida albicans and Aspergillus niger via:
- Agar diffusion assays to determine inhibition zones.
- Minimum inhibitory concentration (MIC) using broth microdilution (range: 2–128 µg/mL). Derivatives with electron-withdrawing groups (e.g., -Cl) show enhanced activity compared to alkyl-substituted analogs .
Advanced Research Questions
Q. How do substituent modifications influence antifungal efficacy?
Structure-activity relationship (SAR) studies reveal:
- Thiol group retention is critical for binding fungal cytochrome P450 (CYP51), with replacement by -OH or -NH₂ reducing potency.
- Diethyl groups enhance lipophilicity (logP ~3.2), improving membrane permeability. Derivatives with bulkier substituents (e.g., benzyl) exhibit lower solubility and reduced bioavailability .
Q. What mechanistic insights explain its activity against Candida albicans?
Molecular docking (AutoDock Vina) shows strong binding to CYP51 (ΔG = -8.5 kcal/mol), disrupting ergosterol biosynthesis. Key interactions include:
Q. How is this compound applied in cancer research?
As an iron chelator, it selectively binds Fe²⁺ (not Fe³⁺), inducing apoptosis in cancer cells (A549, IC₅₀ = 0.59 µM). Mechanistic studies include:
Q. What computational strategies optimize its bioactivity?
Quantum mechanical calculations (DFT) model electron distribution to predict reactive sites. MD simulations (AMBER) assess stability in CYP51 binding pockets. Substituents improving π-π stacking with Tyr118 enhance residence time by 30% .
Q. Can microwave irradiation improve synthesis efficiency?
Yes. Microwave-assisted cyclization (100°C, 20 min) achieves 95% yield vs. 70% under conventional reflux (5 hours). This method also reduces byproduct formation (e.g., oxidized thiols) .
Q. What in vivo models validate its therapeutic potential?
Q. How is selectivity for fungal vs. human targets achieved?
Comparative docking with human CYP3A4 reveals weaker binding (ΔG = -6.2 kcal/mol) due to steric clashes with Phe304. Enzyme inhibition assays confirm >100-fold selectivity for fungal CYP51 over human homologs .
Data Contradictions and Resolutions
- Variable antifungal MICs : Discrepancies arise from assay conditions (e.g., RPMI vs. Sabouraud media). Standardize media pH (7.0) and incubation time (48 hours) for reproducibility .
- Iron chelation vs. cytotoxicity : While Fe²⁺ chelation drives anticancer activity, excess Fe²⁺ supplementation (100 µM) reverses cytotoxicity, confirming mechanism specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
